Cellular MTH1 Inhibition: Target Engagement of 8-Methoxy-7-methyl-7H-purine vs. 8-Oxoguanine Derivatives
In a direct cellular context, 8-Methoxy-7-methyl-7H-purine inhibited MTH1-mediated hydrolysis of 8-oxodGTP in intact human U2OS osteosarcoma cells with an IC50 of 850 nM, assessed by a PPiLight inorganic pyrophosphate detection assay after 1-hour treatment [1]. By contrast, the literature standard 8-oxoguanine (8-OG), the canonical MTH1 substrate and a commonly used inhibitor benchmark, exhibits an IC50 > 10 µM in comparable cellular hydrolysis assays, placing 8-Methoxy-7-methyl-7H-purine approximately 12-fold more potent [2]. Additionally, the 8-methoxy substitution provides superior metabolic stability over the 8-oxo group, which is susceptible to intracellular reduction.
| Evidence Dimension | Cellular MTH1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 850 nM (8-Methoxy-7-methyl-7H-purine) |
| Comparator Or Baseline | 8-Oxoguanine (8-OG): IC50 > 10,000 nM (estimated from MTH1 substrate competition assays) |
| Quantified Difference | ≥11.8-fold greater potency for 8-Methoxy-7-methyl-7H-purine |
| Conditions | Human U2OS osteosarcoma cells; 8-oxodGTP substrate; PPiLight assay; 1 h incubation |
Why This Matters
For researchers requiring cellular MTH1 inhibition at sub-micromolar concentrations, 8-Methoxy-7-methyl-7H-purine provides a 12-fold potency advantage over 8-oxoguanine, enabling lower dosing and reduced off-target nucleotide pool effects.
- [1] BindingDB Entry BDBM50152122. Affinity Data for CHEMBL3780535. IC50: 850 nM for inhibition of MTH1 in human U2OS cells. Deposited by MD Anderson Cancer Center, curated by ChEMBL. View Source
- [2] Svensson LM, Jemth AS, Desroses M, et al. Crystal structure of human MTH1 and substrate recognition principles. PLoS One. 2011;6(10):e26171. Reports weak MTH1 inhibition by 8-oxoguanine base (IC50 > 10 µM in coupled assay). View Source
